

# Crystal structure of Dimethyl maleate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dimethyl maleate*

Cat. No.: *B031546*

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An In-depth Technical Guide to the Crystal Structure of **Dimethyl Maleate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dimethyl maleate**, the dimethyl ester of maleic acid, is a significant compound in organic synthesis, frequently utilized as a dienophile in Diels-Alder reactions.[1] A comprehensive understanding of its three-dimensional structure is crucial for predicting its reactivity, designing novel synthetic pathways, and for its application in the development of pharmaceuticals and advanced materials.

A notable challenge in the crystallographic analysis of **dimethyl maleate** is its physical state; it exists as a colorless, oily liquid at ambient temperature with a melting point of -17°C.[2] Consequently, standard single-crystal X-ray diffraction techniques are not directly applicable. To elucidate its crystal structure, in-situ crystallization at low temperatures is required. This guide provides a detailed overview of the molecular properties of **dimethyl maleate** and a comprehensive, generalized experimental protocol for determining the crystal structure of such a liquid compound through low-temperature single-crystal X-ray diffraction.

## Physicochemical Properties of Dimethyl Maleate

A summary of the key physicochemical properties of **dimethyl maleate** is presented in the table below. This data is essential for handling the compound and for designing appropriate crystallization experiments.

| Property                              | Value  |
|---------------------------------------|--|
| Molecular Formula                     | C <sub>6</sub> H <sub>8</sub> O <sub>4</sub> |
| Molecular Weight                      | 144.13 g/mol [2]                             |
| Appearance                            | Clear, colorless, oily liquid[2]             |
| Density                               | 1.15 g/cm <sup>3</sup> [2]                   |
| Melting Point                         | -17 °C (256 K)[2]                            |
| Boiling Point                         | 204-207 °C (477-480 K)[2]                    |
| Solubility in Water                   | Slightly soluble[2]                          |
| Refractive Index (n <sub>20/D</sub> ) | 1.441  |
| CAS Number                            | 624-48-6[3]                                  |
| IUPAC Name                            | dimethyl (2Z)-but-2-enedioate[1]             |

## Molecular Geometry from Theoretical Studies

Theoretical studies using RHF and B3LYP methods have been conducted to determine the equilibrium structures of **dimethyl maleate** in the gas phase.[4] These computational analyses suggest the presence of five stable conformers. A key finding is that in all these structures, the plane of one of the methoxycarbonyl groups is nearly perpendicular to the C-C=C-C plane, while the other is coplanar. This conformational arrangement is believed to be responsible for the distinct reactivity of maleic acid diesters compared to other conjugated esters.[4]

## Experimental Protocol: Low-Temperature Single-Crystal X-ray Diffraction of a Liquid Sample

The following protocol provides a detailed methodology for the in-situ crystallization and subsequent crystal structure determination of a compound that is liquid at room temperature, such as **dimethyl maleate**.

### 1. Sample Preparation and Mounting:

- A small, pure liquid sample of **dimethyl maleate** is drawn into a fine glass or quartz capillary tube (typically 0.1-0.3 mm in diameter).
- The capillary is then flame-sealed to prevent the sample from evaporating during the experiment.
- The sealed capillary is mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.

## 2. In-Situ Crystallization:

- The mounted capillary is placed on the diffractometer and cooled using a stream of cold nitrogen gas. The temperature is carefully lowered to just below the melting point of **dimethyl maleate** (-17°C).
- A single crystal is grown from the liquid phase directly on the diffractometer. This can be achieved through several techniques:
  - Slow Cooling: The liquid is cooled at a very slow rate through its freezing point to encourage the formation of a single, well-ordered crystal.
  - Zone Refining: A small molten zone is moved along the capillary, leaving a single crystal behind.
  - Laser-Induced Nucleation: A focused laser beam is used to heat a small spot on the capillary, which is then rapidly cooled to induce the nucleation of a single crystal.
- The quality of the crystal is monitored using the diffractometer's microscope and by observing the diffraction pattern.

## 3. Data Collection:

- Once a suitable single crystal is obtained, the temperature of the cold stream is further lowered (typically to around 100 K) to minimize thermal vibrations of the atoms and protect the crystal from radiation damage.

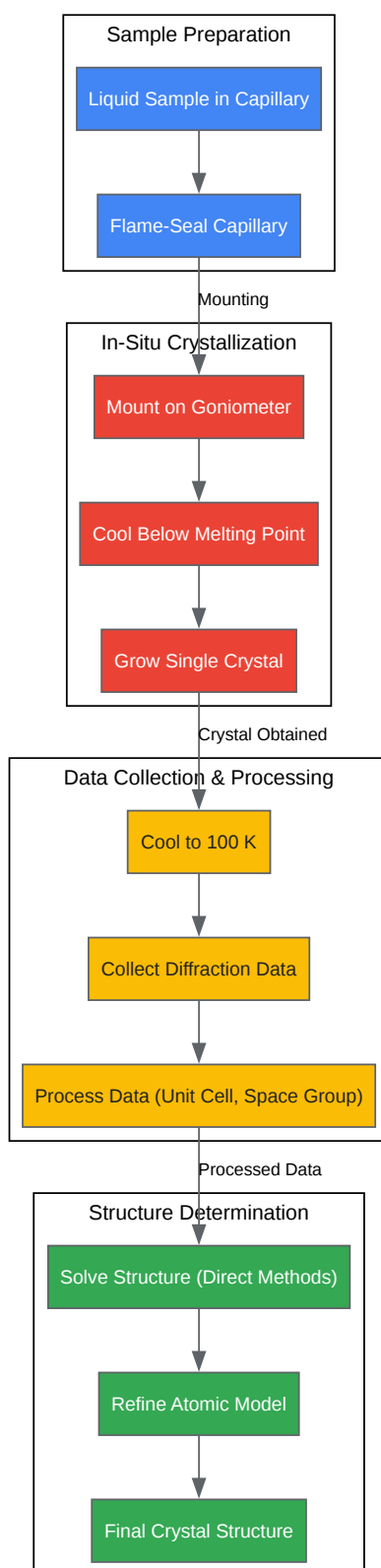
- The diffractometer, equipped with a sensitive detector (e.g., a CCD or CMOS detector), is used to collect the X-ray diffraction data.
- The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Each image contains a pattern of spots, with the intensity and position of each spot providing information about the crystal's internal structure.

#### 4. Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal.
- The positions of the atoms within the unit cell are determined using direct methods or Patterson methods of structure solution.
- The initial atomic model is then refined against the experimental data. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
- The final result is a detailed three-dimensional model of the crystal structure of **dimethyl maleate**, including precise bond lengths, bond angles, and intermolecular interactions.

## Workflow for Crystal Structure Determination of a Liquid Compound

The following diagram illustrates the key steps in the experimental workflow for determining the crystal structure of a liquid compound like **dimethyl maleate**.



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- To cite this document: BenchChem. [Crystal structure of Dimethyl maleate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031546#crystal-structure-of-dimethyl-maleate]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)